2-(Trifluoromethylthio)biphenyl
Overview
Description
2-(Trifluoromethylthio)biphenyl is an organic compound that features a biphenyl structure with a trifluoromethylthio group attached
Scientific Research Applications
2-(Trifluoromethylthio)biphenyl has several scientific research applications:
Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various drug molecules.
Agrochemicals: It is used in the development of pesticides and herbicides due to its stability and biological activity.
Materials Science: The compound is explored for its potential use in advanced materials, including polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)biphenyl can be achieved through several methods. One common approach involves the reaction of 2-(trichloromethylthio)biphenyl with a fluorinating agent such as triethylamine-trihydrogen fluoride salt . This reaction typically occurs under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be introduced via electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Reagents: Reagents such as PhNHSCF3 (N-trifluoromethylsulfanyl)aniline in the presence of BF3·Et2O or triflic acid are commonly used for electrophilic trifluoromethylthiolation.
Oxidizing Agents: Agents like nitric acid can be used for oxidation reactions involving the biphenyl structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic trifluoromethylthiolation typically yields para-substituted SCF3 products when phenols are used as substrates .
Mechanism of Action
The mechanism by which 2-(Trifluoromethylthio)biphenyl exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets. This group can enhance the compound’s stability, binding affinity, and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol share similar structural features but differ in their functional groups.
Trifluoromethylthiolated Compounds: Other compounds with trifluoromethylthio groups, such as trifluoromethylthiobenzene, are also similar but may have different reactivity and applications.
Uniqueness
2-(Trifluoromethylthio)biphenyl is unique due to its biphenyl structure combined with the trifluoromethylthio group. This combination imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDCYYVXWFVCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448497 | |
Record name | 2-(trifluoromethylthio)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129922-51-6 | |
Record name | 2-(trifluoromethylthio)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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